1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
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Overview
Description
1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a chemical compound with the molecular formula C5H9Cl3N2O2 It is known for its unique structure, which includes a trichloromethyl group attached to a hydroxyethyl group, further bonded to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of dimethylamine with trichloroacetaldehyde (chloral) in the presence of a base. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with urea to form the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The trichloromethyl group is known to be reactive, and its interactions with biological molecules can lead to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Metrifonate (Trichlorfon): An organophosphate compound with similar structural features, used as an insecticide and anthelmintic.
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Another compound with a trichloromethyl group, used in various industrial applications.
Uniqueness
1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
53376-31-1 |
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Molecular Formula |
C5H9Cl3N2O2 |
Molecular Weight |
235.49 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C5H9Cl3N2O2/c1-10(2)4(12)9-3(11)5(6,7)8/h3,11H,1-2H3,(H,9,12) |
InChI Key |
HTDPJKWNQYCYGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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